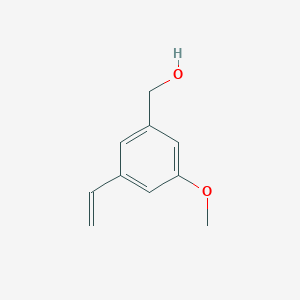
(3-甲氧基-5-乙烯基苯基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxy-5-vinylphenyl)methanol is an organic compound with the molecular formula C10H12O2This compound is characterized by the presence of a methoxy group (-OCH3) and a vinyl group (-CH=CH2) attached to a benzene ring, along with a methanol group (-CH2OH) at the para position relative to the methoxy group .
科学研究应用
(3-Methoxy-5-vinylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a starting material for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-5-vinylphenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-methoxybenzaldehyde.
Vinylation: The vinyl group is introduced through a Heck reaction, where 3-methoxybenzaldehyde is reacted with a vinyl halide in the presence of a palladium catalyst.
Reduction: The resulting product is then reduced to form (3-Methoxy-5-vinylphenyl)methanol. This reduction can be achieved using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for (3-Methoxy-5-vinylphenyl)methanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may employ more cost-effective catalysts and reagents to reduce production costs .
化学反应分析
Types of Reactions
(3-Methoxy-5-vinylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The vinyl group can be hydrogenated to form the corresponding ethyl derivative.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-Methoxy-5-vinylbenzaldehyde or 3-Methoxy-5-vinylbenzoic acid.
Reduction: 3-Methoxy-5-ethylphenylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (3-Methoxy-5-vinylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and vinyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use .
相似化合物的比较
Similar Compounds
(3-Methoxyphenyl)methanol: Lacks the vinyl group, making it less reactive in certain chemical reactions.
(3-Vinylphenyl)methanol: Lacks the methoxy group, affecting its solubility and reactivity.
(4-Methoxy-3-vinylphenyl)methanol: The position of the methoxy group is different, which can influence its chemical properties and reactivity.
Uniqueness
(3-Methoxy-5-vinylphenyl)methanol is unique due to the presence of both methoxy and vinyl groups, which provide a combination of reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and valuable for various applications in research and industry .
属性
IUPAC Name |
(3-ethenyl-5-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-9(7-11)6-10(5-8)12-2/h3-6,11H,1,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEUMYOPBTXXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
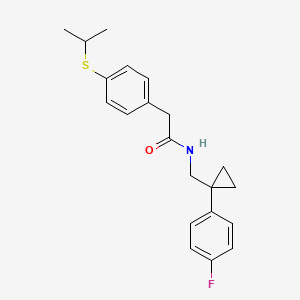
)carb oxamide](/img/structure/B2509990.png)
![(Z)-5-chloro-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2509991.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}oxolane-3-carboxamide](/img/structure/B2509992.png)
![3-[5-({[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509995.png)
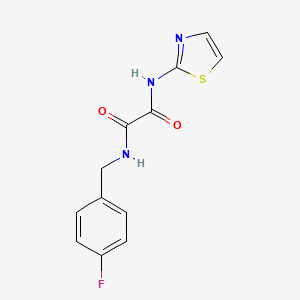
![N-(3,5-dimethoxyphenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2509999.png)
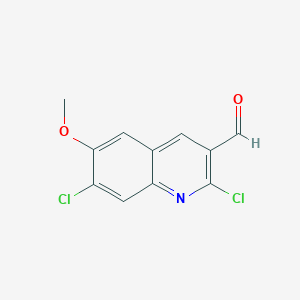
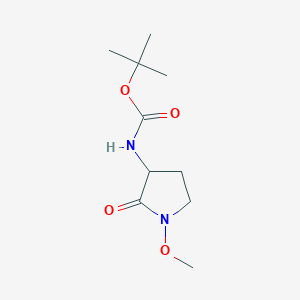
![N-benzyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510003.png)
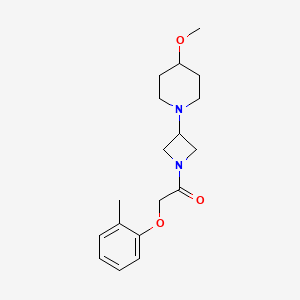
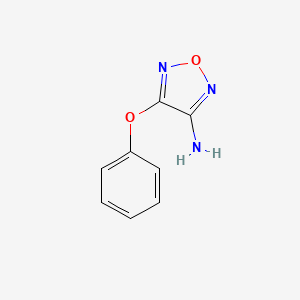
![2-(methylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510009.png)

